molecular formula C24H25N3O4S B15027765 (5Z)-5-(4-tert-butylbenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(4-tert-butylbenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15027765
M. Wt: 451.5 g/mol
InChI Key: OMGUXTQXXBCEAH-ODLFYWEKSA-N
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Description

The compound (5Z)-5-(4-tert-butylbenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazolo-triazole core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-tert-butylbenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Formation of the Triazole Ring: The triazole ring is usually formed by the reaction of hydrazine derivatives with nitriles or carboxylic acids.

    Condensation Reaction: The final step involves the condensation of the thiazole-triazole intermediate with 4-tert-butylbenzaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the double bond in the benzylidene moiety, converting it to a single bond.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and conditions such as elevated temperatures.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of reduced benzylidene derivatives.

    Substitution: Formation of various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for drug discovery and development. It can be screened for antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicine, derivatives of this compound could be developed into therapeutic agents. Its structural features suggest potential interactions with biological targets, which could be exploited for treating various diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-tert-butylbenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. For example, it may interact with kinases or other signaling proteins, disrupting cellular pathways and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(4-methylbenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-5-(4-chlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-5-(4-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

The uniqueness of (5Z)-5-(4-tert-butylbenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its tert-butylbenzylidene moiety, which imparts distinct steric and electronic properties. This makes it different from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C24H25N3O4S

Molecular Weight

451.5 g/mol

IUPAC Name

(5Z)-5-[(4-tert-butylphenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H25N3O4S/c1-24(2,3)16-9-7-14(8-10-16)11-19-22(28)27-23(32-19)25-21(26-27)15-12-17(29-4)20(31-6)18(13-15)30-5/h7-13H,1-6H3/b19-11-

InChI Key

OMGUXTQXXBCEAH-ODLFYWEKSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)S2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)S2

Origin of Product

United States

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